molecular formula C12H9Cl2NO3 B133506 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester CAS No. 157848-08-3

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester

Cat. No. B133506
M. Wt: 286.11 g/mol
InChI Key: PAWVWSJNXBGMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07923458B2

Procedure details

A 5-L three-neck flask equipped with a thermocouple, an addition funnel, and a distillation apparatus was charged with diphenyl ether (about 2.8 L), which was heated to about 244° C. The concentrated reaction mixture containing Compound 3 (about 1.1 mole) from Reaction 1, above, was added from the dropping funnel into the hot diphenyl ether over about 10 minutes with a nitrogen purge. The funnel was rinsed with about 200 mL of diphenyl ether, which was also added to the flask. The resulting mixture was heated at about 244° C. for about 1 hour to cyclize Compound 3 to form Compound 4. The reaction mixture then was cooled to room temperature, at which point Compound 4 crystallized out. The crystallized product was isolated and slurried with ethyl acetate (EtOAc; about 1 L). The crystals were collected and rinsed with EtOAc (3×500 mL), and then dried under high vacuum at room temperature to afford about 269.95 g of Compound 4 (85.8% yield over two steps).
Quantity
2.8 L
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(OC2C=CC=CC=2)C=CC=C[CH:2]=1.C([C:16]1[C:21]([NH:22]/[C:23](=[CH:27]\[C:28]([O-:30])=O)/[C:24]([O-:26])=[O:25])=[C:20](CC)[C:19]([Cl:33])=[CH:18][C:17]=1[Cl:34])C>>[Cl:33][C:19]1[CH:18]=[C:17]([Cl:34])[CH:16]=[C:21]2[C:20]=1[C:28](=[O:30])[CH:27]=[C:23]([C:24]([O:26][CH2:1][CH3:2])=[O:25])[NH:22]2

Inputs

Step One
Name
Quantity
2.8 L
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
1.1 mol
Type
reactant
Smiles
C(C)C1=C(C=C(C(=C1N\C(\C(=O)[O-])=C/C(=O)[O-])CC)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
244 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5-L three-neck flask equipped with a thermocouple, an addition funnel
CUSTOM
Type
CUSTOM
Details
The concentrated reaction mixture
CUSTOM
Type
CUSTOM
Details
from Reaction 1
CUSTOM
Type
CUSTOM
Details
purge
WASH
Type
WASH
Details
The funnel was rinsed with about 200 mL of diphenyl ether, which
ADDITION
Type
ADDITION
Details
was also added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at about 244° C. for about 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(C=C(NC2=CC(=C1)Cl)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.